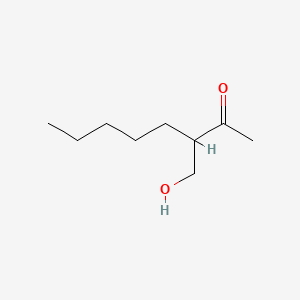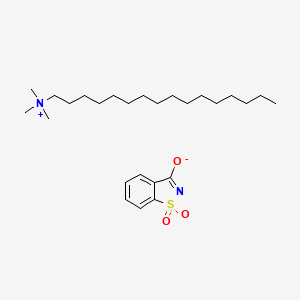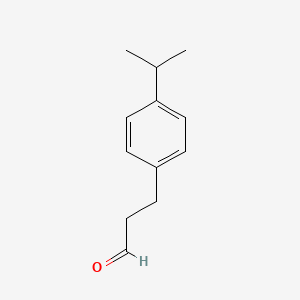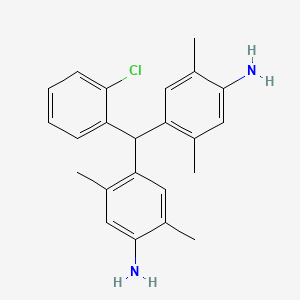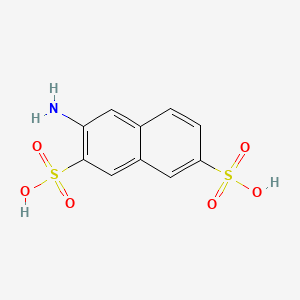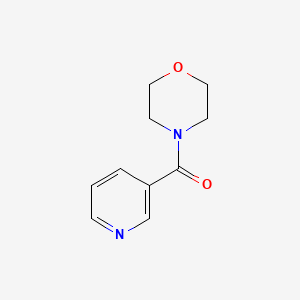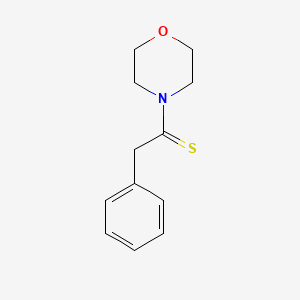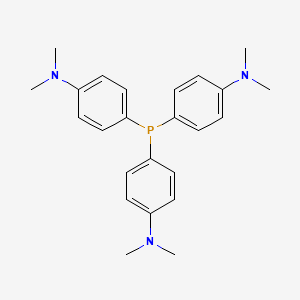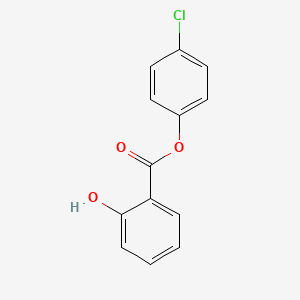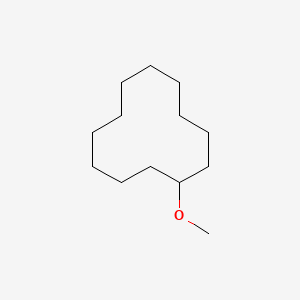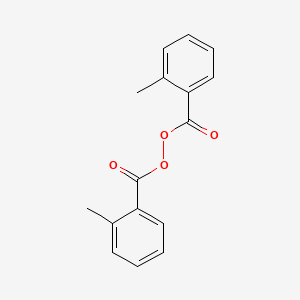
3-(2-Bromoethyl)phenol
概要
説明
3-(2-Bromoethyl)phenol: is an organic compound that consists of a phenol group substituted with a 2-bromoethyl group at the third position of the benzene ring. Its molecular formula is C8H9BrO
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromoethyl)phenol can be achieved through several methods. One common approach involves the bromination of 3-ethylphenol. The reaction typically uses bromine (Br2) as the brominating agent in the presence of a solvent such as carbon tetrachloride (CCl4) or acetic acid (CH3COOH). The reaction proceeds under mild conditions, often at room temperature, to yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes. The use of continuous flow reactors can enhance the efficiency and safety of the bromination reaction. Additionally, the purification of the product can be achieved through techniques such as distillation or recrystallization to obtain high-purity this compound.
化学反応の分析
Types of Reactions: 3-(2-Bromoethyl)phenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide (OH-), amine (NH2-), or thiol (SH-) groups.
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Electrophilic Aromatic Substitution: The phenol ring can undergo further substitution reactions with electrophiles such as nitronium (NO2+) or sulfonium (SO3H+) ions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Electrophilic Aromatic Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation.
Major Products Formed:
Nucleophilic Substitution: Formation of 3-(2-hydroxyethyl)phenol, 3-(2-aminoethyl)phenol, or 3-(2-mercaptoethyl)phenol.
Oxidation: Formation of quinones or other oxidized phenolic compounds.
Electrophilic Aromatic Substitution: Formation of nitro or sulfonated derivatives of this compound.
科学的研究の応用
Chemistry: 3-(2-Bromoethyl)phenol is used as an intermediate in organic synthesis. It serves as a building block for the preparation of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound can be used to study the effects of brominated phenols on cellular processes. It may also serve as a precursor for the synthesis of biologically active compounds.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its brominated structure may impart unique pharmacological properties, making it a valuable scaffold for drug discovery.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with specific properties. Its reactivity makes it a versatile compound for various industrial applications.
作用機序
The mechanism of action of 3-(2-Bromoethyl)phenol involves its interaction with molecular targets through its phenol and bromoethyl groups. The phenol group can form hydrogen bonds and participate in aromatic interactions, while the bromoethyl group can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
類似化合物との比較
2-Bromoethylphenol: Similar structure but with the bromoethyl group at the second position.
4-Bromoethylphenol: Similar structure but with the bromoethyl group at the fourth position.
3-Bromophenol: Lacks the ethyl group, only a bromine atom at the third position.
3-(2-Chloroethyl)phenol: Similar structure but with a chloroethyl group instead of a bromoethyl group.
Uniqueness: 3-(2-Bromoethyl)phenol is unique due to the specific positioning of the bromoethyl group at the third position of the phenol ring. This positioning can influence its reactivity and interactions with other molecules, making it distinct from its isomers and analogs.
特性
IUPAC Name |
3-(2-bromoethyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO/c9-5-4-7-2-1-3-8(10)6-7/h1-3,6,10H,4-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFGNESVRGGEZCB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40341323 | |
| Record name | 3-(2-Bromoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52059-50-4 | |
| Record name | 3-(2-Bromoethyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40341323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[2,3,4,5,6-Pentakis(2-hydroxyethoxy)hexoxy]ethanol](/img/structure/B1605067.png)
